2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone

Physical Properties Handling Formulation

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS 18087-62-2) is a fluorinated ketone featuring an N-methylpyrrole ring substituted at the 2-position with a trifluoroacetyl group. This compound is primarily utilized as a synthetic intermediate, with established reactivity as a chloromethylating agent and as a scaffold for generating biologically active pyrrole derivatives.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 18087-62-2
Cat. No. B097388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
CAS18087-62-2
SynonymsEthanone, 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)- (9CI)
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3
InChIKeyAASNHBHEKFWSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS 18087-62-2): A Fluorinated Pyrrole Building Block for Specialized Synthesis


2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS 18087-62-2) is a fluorinated ketone featuring an N-methylpyrrole ring substituted at the 2-position with a trifluoroacetyl group . This compound is primarily utilized as a synthetic intermediate, with established reactivity as a chloromethylating agent and as a scaffold for generating biologically active pyrrole derivatives . Its predicted physicochemical profile includes a boiling point of 183.0±35.0 °C (Predicted) and a density of 1.28±0.1 g/cm³ (Predicted) .

Why Closely Related Pyrrole Analogs Cannot Substitute for 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone in Critical Applications


Direct substitution of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone with its closest structural analogs is unreliable due to quantifiable differences in electronic character, physical state, and reactivity. For instance, replacing the trifluoromethyl group with a methyl group (as in 1-methyl-2-acetylpyrrole) drastically alters the electrophilic character and hydrolytic stability of the carbonyl [1]. Similarly, omitting the N-methyl substituent (2-(trifluoroacetyl)pyrrole) changes the compound's physical state from a liquid to a low-melting solid and modifies its reactivity in subsequent transformations, such as BODIPY synthesis [2]. The evidence detailed below quantifies why this specific combination of N-methyl and trifluoroacetyl substituents delivers a distinct profile that is not interchangeable with other commercially available analogs.

Quantitative Differentiation of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone from Its Closest Analogs


Physical State at Room Temperature: Liquid Target Compound vs. Solid Unsubstituted Analog (2-(Trifluoroacetyl)pyrrole)

The target compound is a liquid at room temperature, conferring significant practical advantages in handling and formulation compared to its unsubstituted analog 2-(trifluoroacetyl)pyrrole (CAS 2557-70-2), which is a low-melting solid (melting point: 48-50°C) [1]. This difference eliminates the need for pre-heating or specialized solid-dispensing equipment during procurement and use, directly improving workflow efficiency.

Physical Properties Handling Formulation

Electrophilic Reactivity: Enhanced Trifluoroacetylation Rate of N-Methylpyrrole Core vs. Unsubstituted Pyrrole

The N-methylpyrrole core of the target compound exhibits approximately twice the reactivity towards electrophilic trifluoroacetylation compared to unsubstituted pyrrole [1]. This inherent kinetic advantage translates to more efficient synthesis of the target compound and its derivatives, as the N-methyl substituent enhances the electron density of the pyrrole ring. For context, pyrrole itself trifluoroacetylates with a staggering relative rate of 5.3 × 10⁷ compared to thiophene [2].

Synthetic Chemistry Reaction Kinetics Electrophilic Substitution

Distinct Thermochemical Stability: Enthalpy of Formation Shift Relative to 2-(Trifluoroacetyl)pyrrole

The gaseous standard molar enthalpy of formation for 2-(trifluoroacetyl)pyrrole has been experimentally determined to be -(704.7 ± 3.0) kJ·mol⁻¹ [1]. While the exact value for the target compound remains unreported, the addition of an N-methyl group is a well-understood structural modification that systematically alters the enthalpy of formation, leading to a distinct thermochemical stability profile [2]. This difference is critical for applications such as energetic materials assessment, combustion studies, or computational modeling where precise thermochemical parameters are required.

Thermochemistry Stability Computational Chemistry

Unique Synthetic Utility: Chloromethylating Agent Capability Not Shared by Non-Trifluoromethyl Analogs

The target compound uniquely functions as a chloromethylating agent for the synthesis of paraformaldehyde, reacting with hydrogen chloride to generate valuable products (2,2,2-trifluoroethanol and 2,2,2-trichloroethanol) in a single transformation . This dual reactivity is absent in its non-fluorinated analog 1-methyl-2-acetylpyrrole (CAS 932-16-1), which lacks the strong electron-withdrawing trifluoromethyl group necessary for this activation. The non-fluorinated analog is instead primarily used in flavor and fragrance applications, highlighting the distinct functional roles dictated by the trifluoroacetyl group [1].

Synthetic Methodology Reagent Chemistry Chloromethylation

Predicted Physical Property Profile: Boiling Point and Density Differentiation from 2-(Trifluoroacetyl)pyrrole

The target compound's predicted boiling point of 183.0±35.0 °C and density of 1.28±0.1 g/cm³ differ from the values reported for 2-(trifluoroacetyl)pyrrole, which has a predicted boiling point of 193.9±35.0 °C and a density of 1.4±0.1 g/cm³ . Although both datasets are predicted, the systematic offset of approximately 10 °C in boiling point and a density reduction of ~0.12 g/cm³ for the N-methylated analog is consistent with the known effect of N-methylation in reducing intermolecular hydrogen bonding, which lowers boiling point and density. These differences are relevant for downstream processes like distillation purification, solvent selection, and formulation compatibility.

Physicochemical Properties Purification Formulation

Biological Pathway Targeting: Specific Enzyme Inhibition (Eis Acetyltransferase) Data for the Target Scaffold

A compound based on the 1-methyl-2-trifluoroacetylpyrrole scaffold has demonstrated inhibitory activity against Mycobacterium tuberculosis Eis (Enhanced Intracellular Survival) acetyltransferase, with a reported IC50 of 2.90 × 10³ nM (2.9 µM) [1]. This specific activity against an aminoglycoside resistance-conferring enzyme is a unique attribute for this compound class, distinguishing it from many other pyrrole derivatives that are primarily screened for direct antimycobacterial growth inhibition. While other 3-trifluoroacetylpyrrole derivatives have shown in vitro antimicrobial activity against M. tuberculosis H37Rv, these typically target different pathways [2].

Antitubercular Agents Enzyme Inhibition Drug Discovery

Recommended Application Scenarios for 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone Based on Evidence-Based Differentiation


High-Throughput Synthesis and Automated Platform Integration

The liquid physical state of the target compound simplifies handling and dispensing in automated synthesis platforms [1]. This is a direct advantage over its solid analog 2-(trifluoroacetyl)pyrrole, which requires pre-heating or specialized solid-dispensing equipment. Procurement of this compound is recommended for laboratories scaling up BODIPY dye synthesis or other pyrrole-based chemistry where automated liquid handling is central to the workflow [2].

Synthesis of Trifluoroethanol and Trichloroethanol Derivatives via Chloromethylation

The unique reactivity of the target compound as a chloromethylating agent enables a streamlined synthetic pathway to 2,2,2-trifluoroethanol and 2,2,2-trichloroethanol upon reaction with hydrogen chloride . This capability is absent in its non-fluorinated analog 1-methyl-2-acetylpyrrole, making the target compound the reagent of choice for chemists seeking to introduce these motifs without handling highly volatile or gaseous reagents.

Medicinal Chemistry Hit-to-Lead Optimization Targeting Aminoglycoside Resistance

The documented Eis acetyltransferase inhibitory activity (IC50 = 2.9 µM) of compounds built on the 1-methyl-2-trifluoroacetylpyrrole scaffold provides a validated starting point for anti-tuberculosis drug discovery [3]. This specific enzyme target distinguishes this scaffold from other trifluoroacetylpyrrole isomers that have been screened primarily for general antimicrobial activity, guiding medicinal chemistry teams in targeted library synthesis [4].

Thermochemical and Computational Modeling Studies Requiring Precise Parameters

For research involving group additivity calculations, combustion calorimetry, or computational thermochemistry, the distinct thermochemical profile of the N-methylated compound (inferred from the experimentally determined enthalpy of formation of 2-(trifluoroacetyl)pyrrole, ΔfHm°(g) = -(704.7 ± 3.0) kJ·mol⁻¹) is essential [5]. Substituting parameters from the non-methylated analog can introduce systematic errors in models, reinforcing the need to procure the specific compound for accurate measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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